6-ヒドロキシ-2'-(トリフルオロメチル)ビフェニル-3-カルボン酸メチルエステル

説明

6-Hydroxy-2'-(trifluoromethyl)biphenyl-3-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C15H11F3O3 and its molecular weight is 296.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-Hydroxy-2'-(trifluoromethyl)biphenyl-3-carboxylic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Hydroxy-2'-(trifluoromethyl)biphenyl-3-carboxylic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

有機合成: ベンジル位官能化

この化合物は、共鳴安定化の可能性により反応性の高いベンジル位で様々な反応を起こすことができます。 フリーラジカル臭素化、求核置換、酸化プロセスに参加することができます 。これにより、より複雑な有機分子の合成において貴重な中間体となります。

遷移金属触媒カップリング: 鈴木-宮浦反応

この化合物のビフェニル構造におけるトリフルオロメチル基は、鈴木-宮浦クロスカップリング反応における潜在的な有用性を示唆しています 。この反応は、医薬品、農薬、有機材料における炭素-炭素結合の形成に広く用いられています。

医薬品研究: ベンゾイミダゾール誘導体

ビフェニル構造を持つ化合物は、しばしばベンゾイミダゾール誘導体の合成に使用されます。 これらの誘導体は、抗がん、抗ウイルス、抗HIV、抗糖尿病効果を含む幅広い生物活性を示します 。この化合物のヒドロキシ基とエステル基は、これらの特性を強化するために修飾することができます。

医薬品化学: プロト脱ボロン化の応用

この化合物の構造は、天然物や医薬品の合成に役立つプロト脱ボロン化反応に適しています 。この反応は、複雑な分子の形式的全合成において特に重要です。

抗菌剤: 生理活性分子の合成

この化合物のヒドロキシ基とカルボン酸エステル官能基は、抗菌剤の合成における使用を示唆しています 。これらの官能基は、細菌の細胞壁合成またはタンパク質機能を阻害する分子を生成するために活用できます。

作用機序

Mode of Action

It’s worth noting that the trifluoromethyl group in the compound can significantly affect its reactivity . The presence of the trifluoromethyl group can enhance the compound’s ability to form carbon-carbon bonds, a key step in many biochemical reactions .

Pharmacokinetics

The compound’s lipophilicity, as indicated by its log po/w value, suggests that it may be readily absorbed and distributed in the body .

Result of Action

The compound’s potential to form carbon-carbon bonds suggests that it may have a significant impact on cellular processes that involve the formation or breaking of such bonds .

生物活性

6-Hydroxy-2'-(trifluoromethyl)biphenyl-3-carboxylic acid methyl ester (CAS Number: 1261549-79-4) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.

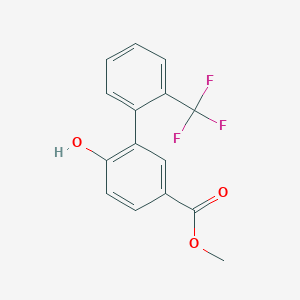

The compound has the molecular formula and features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability. Its structure is depicted below:

Chemical Structure

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of biphenyl carboxylic acids have been shown to scavenge free radicals effectively, thus protecting cellular components from oxidative damage. The DPPH radical scavenging assay demonstrated that such compounds can significantly reduce oxidative stress in vitro .

Enzyme Inhibition

6-Hydroxy-2'-(trifluoromethyl)biphenyl-3-carboxylic acid methyl ester has been evaluated for its inhibitory effects on various enzymes. In particular, it has shown potential as an inhibitor of ADAMTS7, an enzyme implicated in cardiovascular diseases. Studies reveal that this compound selectively inhibits ADAMTS7 with an IC50 value of approximately 9 nM, showcasing its potential for therapeutic applications in atherosclerosis management .

Cytotoxicity

In cellular assays, related biphenyl derivatives have exhibited selective cytotoxicity against cancer cell lines. For example, compounds structurally similar to 6-Hydroxy-2'-(trifluoromethyl)biphenyl-3-carboxylic acid methyl ester have been tested against various tumorigenic cell lines, showing promising results in reducing cell viability .

Study 1: In Vitro Antioxidant Activity

A study conducted on methyl esters of biphenyl carboxylic acids demonstrated their ability to protect against oxidative stress in human cell lines. The results indicated a dose-dependent increase in antioxidant activity, with the most potent compounds exhibiting over 70% scavenging activity at higher concentrations .

Study 2: Cardiovascular Implications

In a study focusing on the role of ADAMTS7 in cardiovascular disease progression, 6-Hydroxy-2'-(trifluoromethyl)biphenyl-3-carboxylic acid methyl ester was shown to inhibit this enzyme effectively. The research highlighted its selectivity over other metalloproteinases, suggesting a lower risk of side effects compared to less selective inhibitors .

Summary of Findings

特性

IUPAC Name |

methyl 4-hydroxy-3-[2-(trifluoromethyl)phenyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O3/c1-21-14(20)9-6-7-13(19)11(8-9)10-4-2-3-5-12(10)15(16,17)18/h2-8,19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRKQTSSVBSJEPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)O)C2=CC=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。